molecular formula C17H19N3O2S B2436132 6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one CAS No. 1795302-72-5

6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2436132
CAS No.: 1795302-72-5
M. Wt: 329.42
InChI Key: DQJBCUGNKXKBTR-UHFFFAOYSA-N
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Description

6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Chemistry

A significant area of application is in the field of organic synthesis, where the compound and its derivatives play a crucial role in the development of novel heterocyclic compounds. The preparation of 3,6-disubstituted pyridazines, including similar compounds, from 3-thiapentane-1,5-diones via 2,7-dihydro-1,4,5-thiadiazepines showcases a method for producing structurally interesting pyridazines that are otherwise challenging to prepare (Nakayama et al., 1989). Additionally, the vicarious nucleophilic substitution of hydrogen in pyridazines with carbanion of chloromethyl p-tolyl sulfone to form new carbon-carbon bonds presents a novel approach to synthesizing functionalized pyridazine derivatives (Ostrowicz et al., 1992).

Pharmacological Activities

Research into the pharmacological applications of 6-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one derivatives has shown promising results. For instance, derivatives have been evaluated for their anticancer properties against various carcinoma cell lines, revealing some compounds with high activities (Abou-Elmagd et al., 2016). Additionally, the antileishmanial activity of pyrazolo[3,4-d]pyridazin-7-one derivatives against Leishmania amazonensis indicates potential for treating leishmaniasis (Jacomini et al., 2016).

Material Science and Corrosion Inhibition

The compound's derivatives have also been studied for their role in material science, particularly in corrosion inhibition. An experimental and theoretical investigation into the inhibitory effect of new pyridazine derivatives for the corrosion of mild steel in HCl solution demonstrated their effectiveness, highlighting the utility of these compounds in protecting industrial materials (Mashuga et al., 2017).

Properties

IUPAC Name

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-4-2-3-5-13(12)15-8-9-20(10-11-23-15)17(22)14-6-7-16(21)19-18-14/h2-7,15H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJBCUGNKXKBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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